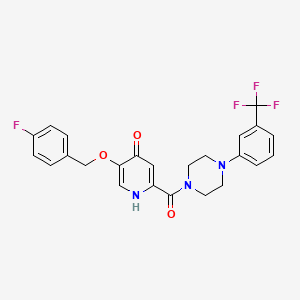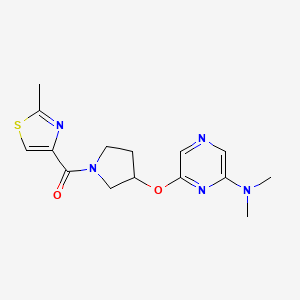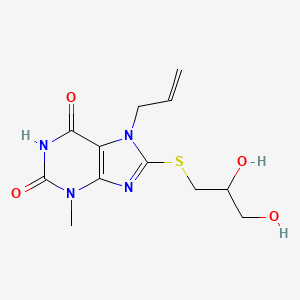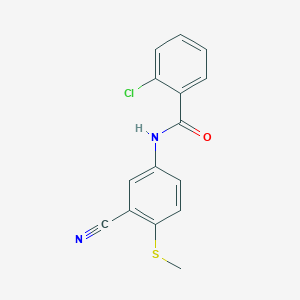
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide, also known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMS is a sulfonamide-based compound that has been extensively studied for its biological and chemical properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide, also known as N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}methanesulfonamide:
Anti-inflammatory Agents
Research has shown that derivatives of morpholinopyrimidine, including N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide, exhibit significant anti-inflammatory properties. These compounds can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This makes them potential candidates for treating inflammation-associated disorders .
Anticancer Agents
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide and its derivatives have been explored for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cells. The mechanism involves the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival .
Antiviral Agents
The compound has potential applications as an antiviral agent. Its structure allows it to interfere with viral replication processes, making it a candidate for the development of new antiviral drugs. Research is ongoing to determine its efficacy against various viral strains and its potential use in treating viral infections .
Enzyme Inhibitors
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide can act as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in disease pathways. This property is particularly useful in designing drugs for diseases where enzyme inhibition is a therapeutic strategy .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective effects. It can protect neuronal cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antibacterial Agents
The compound has shown potential as an antibacterial agent. Its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Diagnostic Tools
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide can be used in diagnostic applications. Its unique chemical properties allow it to be used as a marker or probe in various diagnostic assays, aiding in the detection and monitoring of diseases .
Drug Delivery Systems
The compound can be utilized in drug delivery systems. Its chemical structure allows it to be modified for targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents. This application is particularly relevant in the development of precision medicine .
These applications highlight the versatility and potential of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide in various fields of scientific research. Each application opens new avenues for further exploration and development.
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease.
Mode of Action
Based on the information about similar compounds, it can be inferred that it may inhibit the activity of its target enzyme, thereby preventing the production of certain peptides or proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been found to have good oral bioavailability .
properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXZOATCJAUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



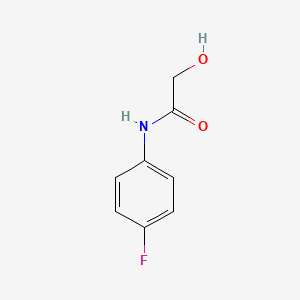
![1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465654.png)
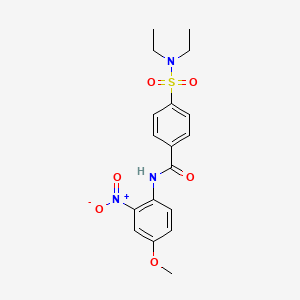
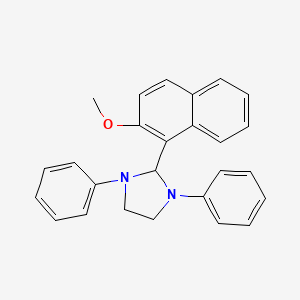
![4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2465659.png)
![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)

